molecular formula C16H14F3NO B257026 N-(2,5-dimethylphenyl)-2-(trifluoromethyl)benzamide

N-(2,5-dimethylphenyl)-2-(trifluoromethyl)benzamide

Cat. No. B257026
M. Wt: 293.28 g/mol
InChI Key: UCZJWRDJXKOFDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethylphenyl)-2-(trifluoromethyl)benzamide, also known as DMTF, is a chemical compound that belongs to the class of benzamides. It has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.

Mechanism of Action

The exact mechanism of action of N-(2,5-dimethylphenyl)-2-(trifluoromethyl)benzamide is not fully understood, but studies suggest that it may act by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. Additionally, N-(2,5-dimethylphenyl)-2-(trifluoromethyl)benzamide may induce cell death by activating certain signaling pathways that are involved in apoptosis.
Biochemical and Physiological Effects
Studies have shown that N-(2,5-dimethylphenyl)-2-(trifluoromethyl)benzamide has minimal toxicity and does not cause significant changes in biochemical and physiological parameters in animal models. However, further studies are needed to fully understand the safety profile of N-(2,5-dimethylphenyl)-2-(trifluoromethyl)benzamide.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,5-dimethylphenyl)-2-(trifluoromethyl)benzamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is that N-(2,5-dimethylphenyl)-2-(trifluoromethyl)benzamide is relatively expensive compared to other compounds, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(2,5-dimethylphenyl)-2-(trifluoromethyl)benzamide. One area of interest is its potential use in combination with other anti-cancer drugs to enhance their efficacy. Additionally, further studies are needed to fully understand the mechanism of action of N-(2,5-dimethylphenyl)-2-(trifluoromethyl)benzamide and its potential therapeutic applications in other diseases.

Synthesis Methods

N-(2,5-dimethylphenyl)-2-(trifluoromethyl)benzamide can be synthesized through a multi-step process that involves the reaction of 2,5-dimethylaniline with trifluoromethylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure N-(2,5-dimethylphenyl)-2-(trifluoromethyl)benzamide.

Scientific Research Applications

N-(2,5-dimethylphenyl)-2-(trifluoromethyl)benzamide has been extensively studied for its potential therapeutic applications, particularly in cancer treatment. Studies have shown that N-(2,5-dimethylphenyl)-2-(trifluoromethyl)benzamide has anti-proliferative effects on various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, N-(2,5-dimethylphenyl)-2-(trifluoromethyl)benzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer treatment.

properties

Product Name

N-(2,5-dimethylphenyl)-2-(trifluoromethyl)benzamide

Molecular Formula

C16H14F3NO

Molecular Weight

293.28 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-2-(trifluoromethyl)benzamide

InChI

InChI=1S/C16H14F3NO/c1-10-7-8-11(2)14(9-10)20-15(21)12-5-3-4-6-13(12)16(17,18)19/h3-9H,1-2H3,(H,20,21)

InChI Key

UCZJWRDJXKOFDI-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CC=CC=C2C(F)(F)F

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CC=CC=C2C(F)(F)F

Origin of Product

United States

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